Quinolin-1-ium-5-ylazanium;dichloride
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Overview
Description
Quinolin-1-ium-5-ylazanium;dichloride is a compound that belongs to the quinoline family, which is a class of nitrogen-containing heterocyclic aromatic compounds. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinolin-1-ium-5-ylazanium;dichloride, can be achieved through several methods. Traditional synthetic routes include the Skraup, Doebner-Miller, and Friedländer reactions . These methods typically involve the cyclization of aniline derivatives with various aldehydes or ketones under acidic conditions.
Skraup Synthesis: This method involves the reaction of aniline with glycerol and an oxidizing agent such as nitrobenzene in the presence of sulfuric acid.
Doebner-Miller Synthesis: This method involves the condensation of aniline with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst.
Friedländer Synthesis: This method involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable methods to minimize environmental impact. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . For example, microwave irradiation can significantly reduce reaction times and improve yields, while solvent-free conditions eliminate the need for hazardous solvents.
Chemical Reactions Analysis
Quinolin-1-ium-5-ylazanium;dichloride undergoes various chemical reactions, including:
Oxidation: Quinoline derivatives can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of quinoline derivatives can lead to the formation of tetrahydroquinolines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, allowing for the introduction of various functional groups. Common reagents include halogens, alkylating agents, and nucleophiles.
Major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinolines .
Scientific Research Applications
Quinolin-1-ium-5-ylazanium;dichloride has numerous applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Quinoline-based drugs are used to treat malaria, bacterial infections, and cancer. This compound may serve as a precursor for such therapeutic agents.
Mechanism of Action
The mechanism of action of quinoline derivatives often involves the inhibition of key enzymes or receptors in biological systems. For example, quinoline-based antimalarial drugs inhibit the heme detoxification pathway in Plasmodium parasites, leading to their death . Quinolin-1-ium-5-ylazanium;dichloride may exert its effects through similar mechanisms, targeting specific molecular pathways and enzymes.
Comparison with Similar Compounds
Quinolin-1-ium-5-ylazanium;dichloride can be compared with other quinoline derivatives such as quinazoline and quinazolinone . While all these compounds share a similar core structure, their biological activities and applications can vary significantly:
Quinazoline: Known for its anticancer and anti-inflammatory properties.
Quinazolinone: Exhibits a broad range of pharmacological activities, including antibacterial, antifungal, and anticonvulsant effects.
Properties
IUPAC Name |
quinolin-1-ium-5-ylazanium;dichloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2.2ClH/c10-8-4-1-5-9-7(8)3-2-6-11-9;;/h1-6H,10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCQWIKBWZBOPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=[NH+]C2=C1)[NH3+].[Cl-].[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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